

Melting Point Verification & Purity Analysis: 3,5-Dimethoxy-beta-Nitrostyrene

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Compound of Interest

Compound Name:	1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene
CAS No.:	128638-55-1
Cat. No.:	B3229357

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Executive Summary: The Criticality of Thermal Characterization

In the precision synthesis of phenethylamines, 3,5-dimethoxy-beta-nitrostyrene (3,5-DMNS) serves as the definitive precursor to 3,5-dimethoxyphenethylamine. However, the commercial and "grey market" supply chain is frequently contaminated with positional isomers—specifically the 3,4-dimethoxy and 2,5-dimethoxy analogues—which possess drastically different pharmacological profiles and regulatory statuses.

This guide establishes the Melting Point (MP) "Gold Standard" for 3,5-DMNS. Unlike spectroscopic methods (NMR/MS) which require expensive infrastructure, a rigorously conducted capillary melting point test is a rapid, self-validating system for confirming both identity (distinguishing isomers) and purity (detecting incomplete condensation).

The Gold Standard Metric

Parameter	Target Value	Acceptance Range
Melting Point	133.5 – 134.5 °C	132.0 – 135.0 °C
Crystal Habit	Canary yellow needles	Yellow to orange needles/plates
Key Impurity	3,5-Dimethoxybenzaldehyde	Lowers MP & broadens range (>2°C)

Comparative Analysis: Isomer Differentiation

The most common failure mode in 3,5-DMNS procurement or synthesis is the accidental substitution of the starting aldehyde, yielding a positional isomer. The table below objectively compares the thermal properties of 3,5-DMNS against its common analogues.

Table 1: Thermal Properties of Dimethoxy-beta-Nitrostyrene Isomers

Compound	Structure	Melting Point (°C)	Distinguishing Feature
3,5-Dimethoxy-beta-nitrostyrene	Target	132 – 134.5	Sharp melt >130°C
3,4-Dimethoxy-beta-nitrostyrene	Isomer	140 – 141	Significantly higher MP
2,5-Dimethoxy-beta-nitrostyrene	Isomer	116 – 120	Significantly lower MP
3,4,5-Trimethoxy-beta-nitrostyrene	Analogue	119 – 120	Lower MP; often confused with 2,5-



Critical Insight: If your sample melts between 115–120°C, do not proceed. You likely possess the 2,5-isomer or the 3,4,5-trimethoxy analogue, not the target 3,5-compound.

Experimental Protocol: Synthesis & Verification

To validate the melting point, a reference standard must be synthesized using a high-fidelity protocol. The following method is adapted from Condie et al. (2005), optimized for high crystallinity to ensure accurate thermal data.

Reagents & Equipment[2][3]

- Precursor: 3,5-Dimethoxybenzaldehyde (99%+)
- Reagent: Nitromethane (Reagent Grade)
- Catalyst: Ammonium Acetate (Anhydrous)
- Solvent: Glacial Acetic Acid
- Apparatus: Oil bath, reflux condenser, capillary melting point apparatus (e.g., Stuart SMP10 or Thiele tube).

Step-by-Step Workflow

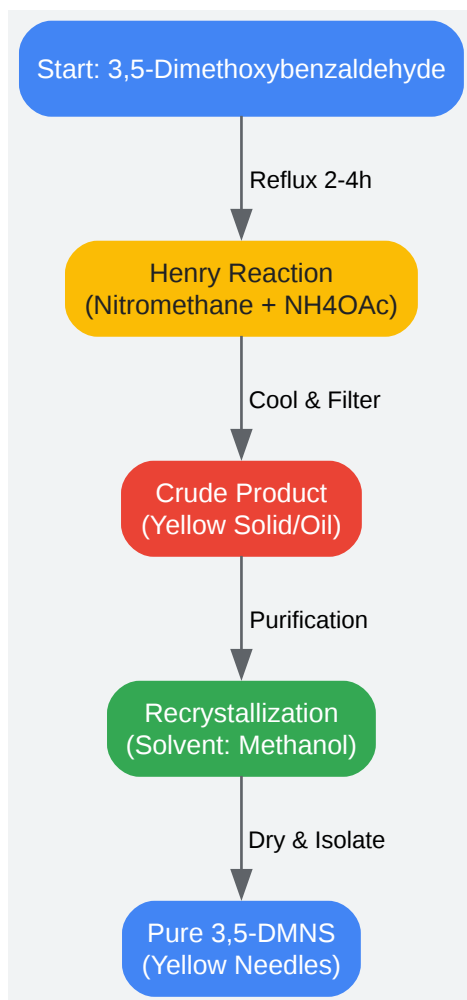
- Stoichiometry: Dissolve 3,5-dimethoxybenzaldehyde (1.0 eq) in Nitromethane (5.0 eq) and Glacial Acetic Acid (solvent volume approx. 3-4 mL per gram of aldehyde).
- Catalysis: Add Ammonium Acetate (0.5 eq).
- Reflux: Heat the mixture to gentle reflux (approx. 100-105°C) for 2–4 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane) until the aldehyde spot disappears.

- Crystallization: Remove heat and allow the solution to cool slowly to room temperature. The product should crystallize spontaneously as yellow needles.
 - Note: If oiling occurs, scratch the flask walls with a glass rod or seed with a known crystal.
- Filtration: Filter the crude crystals and wash with cold ethanol (-20°C).
- Recrystallization (Crucial for MP): Recrystallize the crude solid from boiling Methanol or Ethanol.
 - Standard: Dissolve in minimum hot solvent, cool to RT, then refrigerate at 4°C.
- Drying: Vacuum dry for 12 hours to remove solvent inclusions which artificially depress MP.

Visualizing the Logic Flow

The following diagrams illustrate the synthesis workflow and the decision logic for interpreting melting point data.

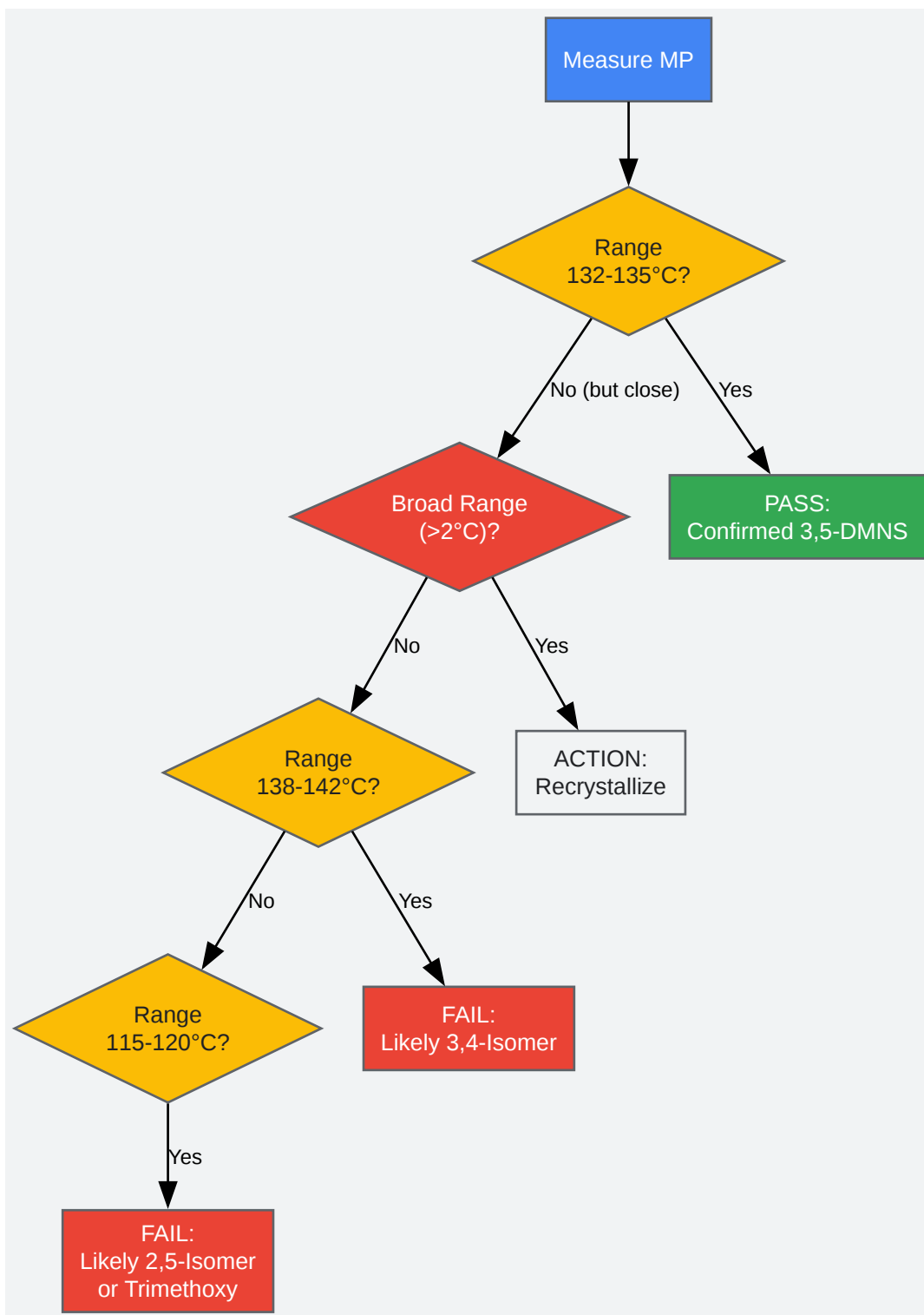
Diagram 1: Synthesis & Purification Workflow



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Caption: Optimized Henry reaction workflow for isolating high-purity 3,5-dimethoxy-beta-nitrostyrene.

Diagram 2: MP Decision Tree for Identity & Purity



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Caption: Logic gate for interpreting melting point data to confirm identity and purity.

Technical Discussion: Impurity Profiles

Melting Point Depression

The presence of unreacted 3,5-dimethoxybenzaldehyde is the primary cause of MP depression. Even 5% contamination can drop the MP from 133°C to ~125°C and broaden the range significantly (e.g., 122–128°C).

- Correction: If MP is <130°C but >120°C, perform a bisulfite wash (to remove aldehyde) followed by recrystallization from methanol.

Isomer Contamination

Commercial suppliers often mislabel the 2,5-isomer as the 3,5-isomer due to lower cost or availability.

- Diagnostic: If the sample melts sharply at 118°C, it is chemically distinct. No amount of recrystallization will raise the MP to 133°C. Reject the batch.

References

- Condie, G. C., Channon, M. F., Ivory, A. J., Kumar, N., & Black, D. S. (2005).[1] Synthesis and reactivity of 5,7-dimethoxyindoles. *Tetrahedron*, 61(21), 4989–5004.
 - Note: This paper details the synthesis of 3,5-dimethoxy-beta-nitrostyrene from 3,5-dimethoxybenzaldehyde as a precursor to indole synthesis.[2][3]
- ChemicalBook. (2023). 3,5-Dimethoxy-beta-nitrostyrene Product Properties.
 - Used for cross-referencing commercial isomer d
- PrepChem. (n.d.). Synthesis of 3,5-Dimethoxy-beta-Nitrostyrene.
 - Provides experimental MP d

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